4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
Overview
Description
4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of two carbazole units attached to a biphenyl core, with two methyl groups at the 2,2’ positions of the biphenyl. The presence of carbazole units imparts significant electronic properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is the active layer in organic photovoltaics (OPVs) devices . It is also used as a charge transport material in Organic Field-Effect Transistors (OFETs) .
Mode of Action
CBP interacts with its targets by serving as a hole transport material . It provides a suitable matrix for efficient energy transfer from dopant molecules .
Biochemical Pathways
The biochemical pathways affected by CBP are primarily related to the energy transfer processes in organic electronic devices .
Result of Action
This is due to the efficient energy transfer from dopant molecules that CBP facilitates .
Action Environment
The action of CBP can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, the compound has a melting point of 281-285 °C , indicating that it can withstand high temperatures.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl are largely tied to its role in organic electronics
Cellular Effects
Its primary use in OLED devices suggests that it may not have significant interactions with biological cells .
Molecular Mechanism
The molecular mechanism of action for 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is primarily understood in the context of its role in OLED devices . It provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity in OLEDs .
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily .
Metabolic Pathways
Given its primary use in electronics, it may not participate in biological metabolic pathways .
Transport and Distribution
Its use in electronics suggests it may not be significantly transported or distributed in biological systems .
Subcellular Localization
Given its primary use in electronics, it may not localize within biological cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2,2’-dibromobiphenyl and a suitable boronic acid derivative.
Introduction of Carbazole Units: The carbazole units are introduced via a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl core with 9-bromo-9H-carbazole in the presence of a palladium catalyst and a suitable base.
Methylation: The final step involves the methylation of the biphenyl core at the 2,2’ positions using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl has numerous applications in scientific research:
Organic Electronics: Used as a host material in OLEDs due to its excellent charge transport properties and high thermal stability.
Photovoltaics: Employed in organic photovoltaic cells as a hole transport material.
Field-Effect Transistors: Utilized in organic field-effect transistors (OFETs) for its semiconducting properties.
Sensors: Applied in the development of chemical sensors due to its fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: Lacks the methyl groups at the 2,2’ positions, resulting in different electronic properties.
1,3-Bis(9-carbazolyl)benzene: Contains a benzene core instead of a biphenyl core, leading to variations in charge transport properties.
9-Phenylcarbazole: Features a single carbazole unit attached to a phenyl group, offering different optoelectronic characteristics.
Uniqueness
4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is unique due to the presence of methyl groups at the 2,2’ positions of the biphenyl core. These methyl groups enhance the compound’s thermal stability and influence its electronic properties, making it particularly suitable for high-performance optoelectronic applications .
Properties
IUPAC Name |
9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJKAYZIMMJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621608 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120260-01-7, 604785-54-8 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?
A1: this compound (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.
- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].
- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].
- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].
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